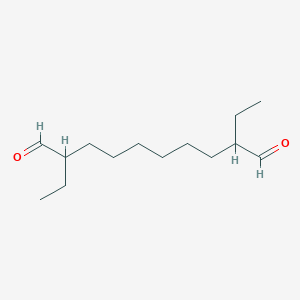
2,9-Diethyldecanedial
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Diethyldecanedial is an organic compound with the molecular formula C14H26O2 It is a dialdehyde, meaning it contains two aldehyde functional groups
準備方法
Synthetic Routes and Reaction Conditions: 2,9-Diethyldecanedial can be synthesized through several methods. One common approach involves the oxidation of corresponding diols or alkenes. For instance, the oxidation of 2,9-diethyldecane-1,10-diol using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and reaction conditions is optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 2,9-Diethyldecanedial undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to primary alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or acetals.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Ammonia (NH3) or primary amines for imine formation.
Major Products:
Oxidation: 2,9-Diethyldecanedioic acid.
Reduction: 2,9-Diethyldecane-1,10-diol.
Substitution: this compound imine derivatives.
科学的研究の応用
2,9-Diethyldecanedial has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
作用機序
The mechanism by which 2,9-Diethyldecanedial exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
類似化合物との比較
Decanedial: A similar dialdehyde with a shorter carbon chain.
2,9-Diethylundecanedial: A homologous compound with an additional carbon atom in the chain.
2,9-Diethyl-1,10-decanediol: The reduced form of 2,9-Diethyldecanedial.
Uniqueness: this compound is unique due to its specific chain length and the presence of two ethyl groups, which can influence its reactivity and physical properties compared to other dialdehydes .
特性
CAS番号 |
52387-47-0 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC名 |
2,9-diethyldecanedial |
InChI |
InChI=1S/C14H26O2/c1-3-13(11-15)9-7-5-6-8-10-14(4-2)12-16/h11-14H,3-10H2,1-2H3 |
InChIキー |
IKAFRAHQJRERSN-UHFFFAOYSA-N |
正規SMILES |
CCC(CCCCCCC(CC)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)


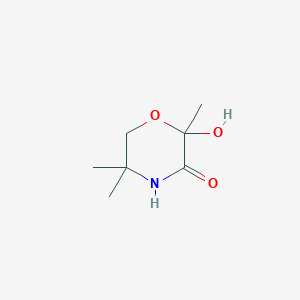
![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
![2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14635719.png)
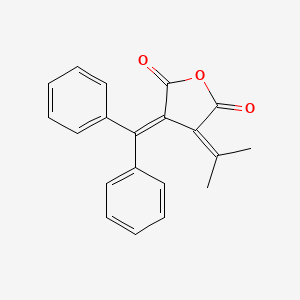
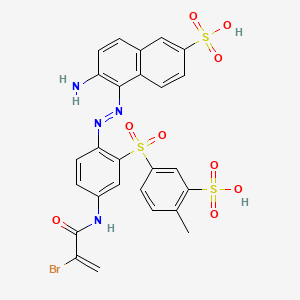

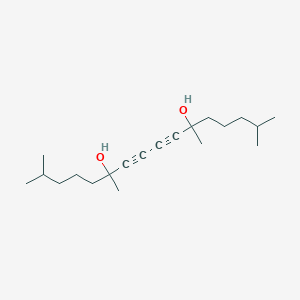
![1,3-Diphenyl-9H-indeno[2,1-c]pyridine](/img/structure/B14635747.png)
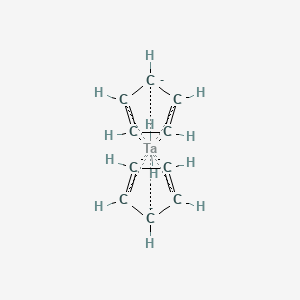

![4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B14635786.png)
